3-amino-N-(2-methylbenzo[d]thiazol-6-yl)propanamide
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Overview
Description
3-amino-N-(2-methylbenzo[d]thiazol-6-yl)propanamide is an organic compound with the molecular formula C11H13N3OS It belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(2-methylbenzo[d]thiazol-6-yl)propanamide typically involves the reaction of 2-methylbenzothiazole with appropriate reagents to introduce the amino and propanamide groups
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-amino-N-(2-methylbenzo[d]thiazol-6-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
3-amino-N-(2-methylbenzo[d]thiazol-6-yl)propanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-amino-N-(2-methylbenzo[d]thiazol-6-yl)propanamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-methylbenzothiazole: A precursor in the synthesis of 3-amino-N-(2-methylbenzo[d]thiazol-6-yl)propanamide.
Benzothiazole derivatives: A broad class of compounds with similar structures and diverse biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino and propanamide groups on the benzothiazole ring makes it a versatile compound for various applications.
Properties
Molecular Formula |
C11H13N3OS |
---|---|
Molecular Weight |
235.31 g/mol |
IUPAC Name |
3-amino-N-(2-methyl-1,3-benzothiazol-6-yl)propanamide |
InChI |
InChI=1S/C11H13N3OS/c1-7-13-9-3-2-8(6-10(9)16-7)14-11(15)4-5-12/h2-3,6H,4-5,12H2,1H3,(H,14,15) |
InChI Key |
CUKIZQWKGZJWJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)NC(=O)CCN |
Origin of Product |
United States |
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